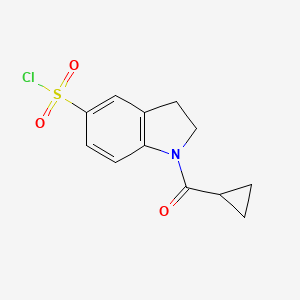
1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is a synthetic organic compound with the molecular formula C({12})H({12})ClNO(_{3})S and a molecular weight of 285.75 g/mol . This compound is notable for its unique structure, which includes a cyclopropane ring, an indole moiety, and a sulfonyl chloride group. It is primarily used in research settings, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions.
Introduction of the Cyclopropane Ring: The cyclopropane ring is introduced via cyclopropanation reactions, often using diazomethane or Simmons-Smith reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance during large-scale production.
化学反応の分析
Types of Reactions
1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride undergoes several types of chemical reactions:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl hydrides under specific conditions.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH({4})) are typical reducing agents.
Oxidizing Agents: Potassium permanganate (KMnO({4})) and hydrogen peroxide (H({2})O(_{2})) are used for oxidation reactions.
Major Products
Sulfonamides: Formed from reactions with amines.
Sulfonates: Formed from reactions with alcohols.
Sulfonothioates: Formed from reactions with thiols.
科学的研究の応用
1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify enzyme activity, inhibit protein function, and alter cellular pathways. The specific molecular targets and pathways depend on the context of its use in research or therapeutic applications .
類似化合物との比較
Similar Compounds
1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-6-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 6-position instead of the 5-position.
1-(Cyclopropylcarbonyl)indoline-5-sulfonyl chloride: Another closely related compound with slight variations in the indole ring structure.
Uniqueness
1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable tool in research for studying structure-activity relationships and developing new chemical entities .
生物活性
1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride, also known by its CAS number 879562-21-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, particularly its effects on various cellular pathways and its therapeutic implications.
The biological activity of this compound is primarily linked to its inhibition of Class I PI3-kinase enzymes. These enzymes play a crucial role in various cellular processes, including cell growth, proliferation, and survival. The compound has shown selective inhibitory effects against Class Ia PI3K isoforms, particularly PI3Kα and PI3Kβ, while sparing other kinases .
Antitumor Activity
Research indicates that the compound exhibits significant antitumor properties. It has been shown to inhibit uncontrolled cellular proliferation associated with various cancers, including chronic lymphocytic leukemia (CLL) and acute lymphoblastic leukemia (ALL). The mechanism involves the disruption of signaling pathways that are critical for tumor growth .
Anti-inflammatory Effects
In addition to its antitumor activity, this compound has been implicated in the treatment of inflammatory diseases. Its ability to inhibit PI3K signaling suggests potential applications in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
Structure-Activity Relationship (SAR)
The structure of this compound allows for interactions that enhance its biological activity. The indole moiety is known for its diverse pharmacological properties, including anti-inflammatory and antimicrobial effects. Modifications at specific positions on the indole ring can significantly influence the compound's efficacy and selectivity against different biological targets .
Electrochemical studies have shown that derivatives of this compound can undergo redox reactions that may correlate with their biological activities. These properties are essential for understanding how structural variations affect the compound's interaction with biological systems .
特性
IUPAC Name |
1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S/c13-18(16,17)10-3-4-11-9(7-10)5-6-14(11)12(15)8-1-2-8/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQRQRONDFXNPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














